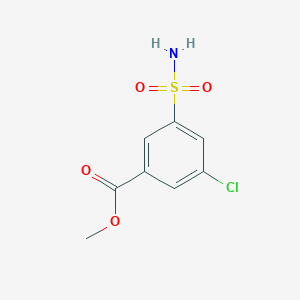
Methyl 3-chloro-5-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-5-sulfamoylbenzoate is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position, a sulfamoyl group at the 5-position, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-5-sulfamoylbenzoate typically involves the chlorination of methyl benzoate followed by sulfonation. One common method includes the reaction of methyl 3-chlorobenzoate with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Methyl 3-chloro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfamoyl group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the sulfonic acid derivative.
科学的研究の応用
Methyl 3-chloro-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-chloro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites. The sulfamoyl group plays a crucial role in this interaction, forming hydrogen bonds with amino acid residues in the enzyme’s active site. This binding can disrupt the enzyme’s normal function, leading to its inhibition.
類似化合物との比較
- Methyl 3-chloro-4-sulfamoylbenzoate
- Methyl 4-chloro-3-sulfamoylbenzoate
- Methyl 2-chloro-5-sulfamoylbenzoate
Comparison: Methyl 3-chloro-5-sulfamoylbenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different binding affinities and selectivities towards enzymes and other molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C8H8ClNO4S |
|---|---|
分子量 |
249.67 g/mol |
IUPAC名 |
methyl 3-chloro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
InChIキー |
IHYRDJNPMXLOMK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
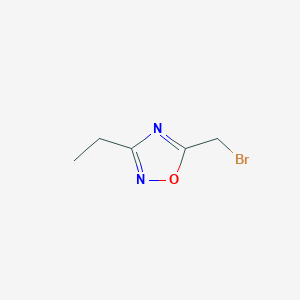
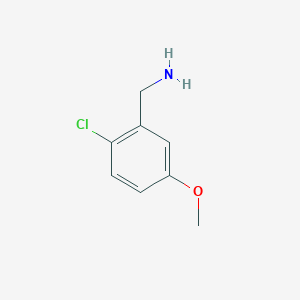
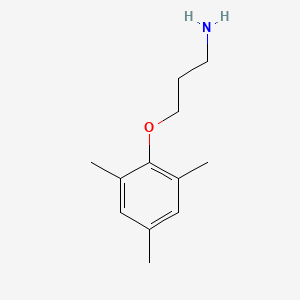



![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
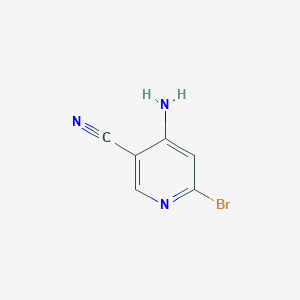

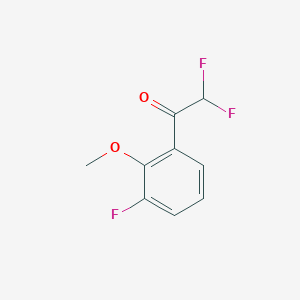
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
